6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines chromene, benzofuran, and phenylcarbamoyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(phenylcarbamoyl)-1-benzofuran-3-amine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: A simpler analog with similar core structure but lacking the benzofuran and phenylcarbamoyl groups.
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: Contains chlorine substituents instead of methyl groups, leading to different chemical properties.
2-Oxo-2H-chromene-6-carboxylic acid: Another related compound with a different substitution pattern on the chromene ring.
Uniqueness
The uniqueness of 6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H20N2O5 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O5/c1-15-12-16(2)24-19(13-15)20(30)14-22(34-24)26(31)29-23-18-10-6-7-11-21(18)33-25(23)27(32)28-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,28,32)(H,29,31) |
InChI Key |
UAGCWJVVFBLEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
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